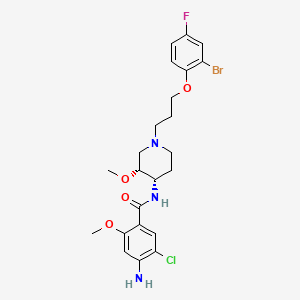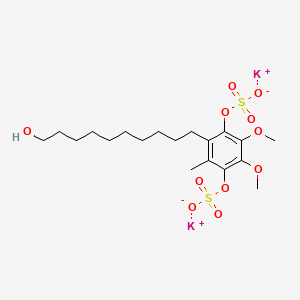
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt is a derivative of Idebenone, a synthetic analog of coenzyme Q10 (ubiquinone). This compound is known for its neuroprotective and nootropic properties, making it a subject of interest in various scientific fields, including medicine and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt typically involves the sulfonation of IdebenoneThe final step involves the addition of dipotassium salt to stabilize the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Idebenone derivatives.
Reduction: Reduction reactions can revert it back to its parent compound, Idebenone.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Explored for its neuroprotective effects, particularly in conditions like Alzheimer’s disease and cerebral ischemia.
Wirkmechanismus
The mechanism of action of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt involves its interaction with cellular components to exert neuroprotective effects. It targets mitochondrial pathways, enhancing cellular respiration and reducing oxidative stress. The compound also modulates the activity of various enzymes involved in energy production and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar redox properties.
MitoQ: A mitochondria-targeted antioxidant with enhanced bioavailability.
Uniqueness
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt stands out due to its enhanced solubility and stability compared to its parent compound, Idebenone.
Eigenschaften
Molekularformel |
C19H30K2O11S2 |
|---|---|
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
dipotassium;[2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-4-sulfonatooxyphenyl] sulfate |
InChI |
InChI=1S/C19H32O11S2.2K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(30-32(24,25)26)19(28-3)18(27-2)16(14)29-31(21,22)23;;/h20H,4-13H2,1-3H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
ABHQEIRLZJCDLB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCCO.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


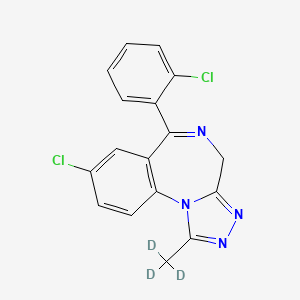
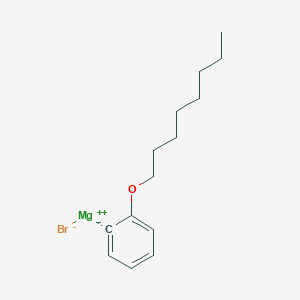
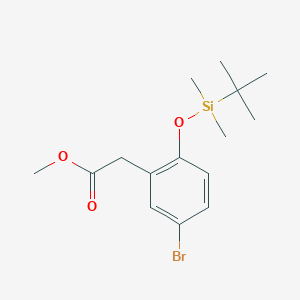


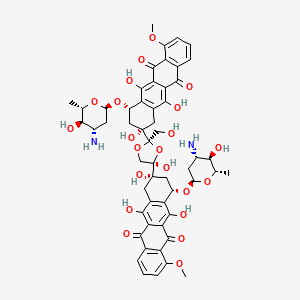
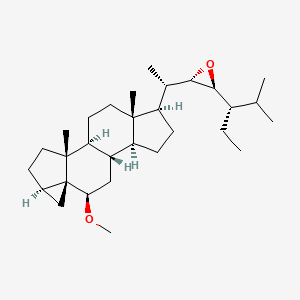
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
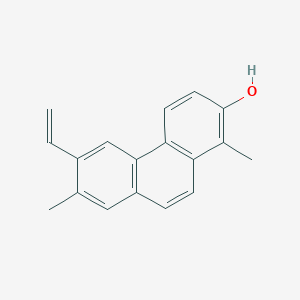

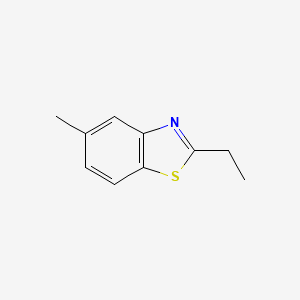
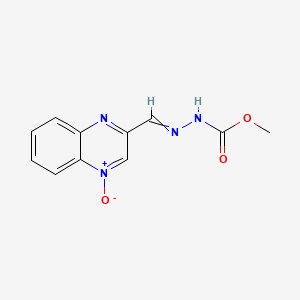
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
